Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) structure
951776-24-2 structure
Produktname:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
CAS-Nr.:951776-24-2
MF:C29H37AuF6N3O4S2
MW:866.708759069443
MDL:MFCD22572651
CID:4661164
PubChem ID:329766355

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • IPrAuNTf2
    • [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold
    • [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)
    • 951776-24-2
    • D95117
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold
    • MDL: MFCD22572651
    • Inchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
    • InChI-Schlüssel: SRNIVRFMRMHJTC-UHFFFAOYSA-N
    • Lächelt: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C

Berechnete Eigenschaften

  • Genaue Masse: 866.179538 g/mol
  • Monoisotopenmasse: 866.179538 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 45
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1050
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 866.7
  • Topologische Polaroberfläche: 92.5

Experimentelle Eigenschaften

  • Schmelzpunkt: 202-287 °C (decomposition)

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26
  • Identifizierung gefährlicher Stoffe: Xi

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-100mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 min.95%
100mg
684.0CNY 2021-07-08
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601800-100mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 98%
100mg
¥319.0 2024-07-19
eNovation Chemicals LLC
Y1054481-250mg
Iprauntf2
951776-24-2 98%
250mg
$165 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
K15291-500mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2
500mg
2772CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-500mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 min.95%
500mg
2736.0CNY 2021-07-08
abcr
AB425928-100 mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; .
951776-24-2
100 mg
€78.00 2023-07-18
abcr
AB425928-500 mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; .
951776-24-2
500MG
€281.00 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-100mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2 min.95%
100mg
684CNY 2021-05-08
Frontier Specialty Chemicals
K15291-100 mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2
100mg
$ 48.00 2022-11-04
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H60268-1g
951776-24-2 97%
1g
¥2320.0 2023-09-21

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Benzene ;  6 h, rt
Referenz
A N-heterocyclic carbene gold hydroxide complex: a golden synthon
Gaillard, Sylvain; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 h, rt
Referenz
Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals
Michalska, Malina; Grudzien, Krzysztof; Malecki, Pawel; Grela, Karol, Organic Letters, 2018, 20(4), 954-957

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  5 min, rt
Referenz
Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like Compounds
Fehr, Charles; Vuagnoux, Magali; Buzas, Andrea; Arpagaus, Jeremy; Sommer, Horst, Chemistry - A European Journal, 2011, 17(22), 6214-6220

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  10 min
Referenz
Why can a gold salt react as a base?
Anania, Mariarosa; Jasikova, Lucie; Jasik, Juraj; Roithova, Jana, Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type Cyclization
Rettenmeier, Eva; Hansmann, Max M.; Ahrens, Alexander; Ruebenacker, Katharina; Saboo, Tapish; et al, Chemistry - A European Journal, 2015, 21(41), 14401-14409

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  5 min, 23 °C
Referenz
Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes
Speck, Klaus; Karaghiosoff, Konstantin; Magauer, Thomas, Organic Letters, 2015, 17(8), 1982-1985

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-amylate Solvents: Toluene ;  rt
1.2 Reagents: Oxygen Solvents: Benzene ;  rt
Referenz
Expedient Syntheses of Neutral and Cationic Au(I)-NHC Complexes
Veenboer, Richard M. P. ; Gasperini, Danila; Nahra, Fady ; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Organometallics, 2017, 36(18), 3645-3653

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  4 h, rt
Referenz
Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles
Chen, Ming; Sun, Ning; Chen, Haoyi; Liu, Yuanhong, Chemical Communications (Cambridge, 2016, 52(37), 6324-6327

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  5 min, rt
Referenz
Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes
Ricard, Louis; Gagosz, Fabien, Organometallics, 2007, 26(19), 4704-4707

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride
Ramon, Ruben S.; Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  40 min, rt
Referenz
Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellum
Yu, Muyuan; Wang, Fengqing; Yao, Si; Zang, Yi; Dai, Chong; et al, Chinese Journal of Chemistry, 2022, 40(18), 2219-2225

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ;  20 min, rt
Referenz
A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamides
Yu, Sifan; Chen, Jinzhou; Liu, Gengxin; Lei, Jinping; Hu, Wenhao; et al, Chemical Communications (Cambridge, 2020, 56(11), 1649-1652

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ;  30 min, rt
Referenz
Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-ones
Fu, Junkai; Shang, Hai; Wang, Zhaofeng; Chang, Le; Shao, Wenbing; et al, Angewandte Chemie, 2013, 52(15), 4198-4202

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Benzene ;  6 h, rt
Referenz
New [Au(NHC)(OH)] Complexes for Silver-Free Protocols
Patrick, Scott R.; Gomez-Suarez, Adrian; Slawin, Alexandra M. Z.; Nolan, Steven P., Organometallics, 2014, 33(1), 421-424

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  1 h, rt
Referenz
Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfurans
Xiao, Xiaoqiang; Liu, Siqi; Cai, Mingzhong, Journal of Organometallic Chemistry, 2022, 982,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Benzene-d6 ;  5 min, rt
Referenz
Gold-Acetonyl Complexes: From Side-Products to Valuable Synthons
Gasperini, Danila; Collado, Alba; Gomez-Suarez, Adrian; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Chemistry - A European Journal, 2015, 21(14), 5403-5412

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
A1068109
Reinheit:99%/99%
Menge:1g/5g
Preis ($):295.0/1033.0